异长叶烷酮

概述

描述

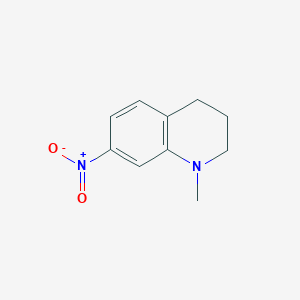

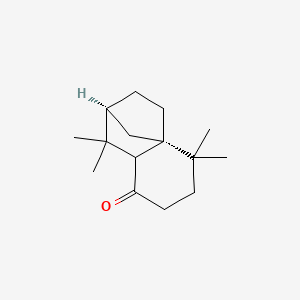

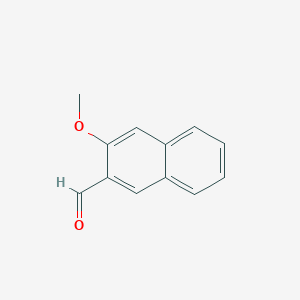

Isolongifolanone is a sesquiterpene ketone with the molecular formula C15H24O. It is known for its fresh woody note, dry and diffusive with a rich amber quality. This compound is widely used in the fragrance industry due to its unique scent profile .

科学研究应用

Isolongifolanone has a wide range of applications in scientific research:

作用机制

Target of Action

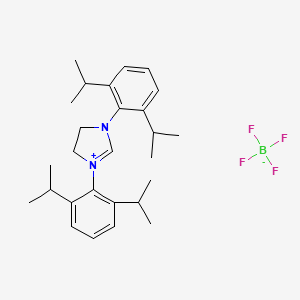

Isolongifolanone, also known as (2S,4aS)-1,1,5,5-Tetramethylhexahydro-1H-2,4a-methanonaphthalen-8(2H)-one, primarily targets Cyclin-dependent kinase-2 (CDK-2), an important regulatory factor in the G1/S phase transition . CDK-2 targeting has been shown to suppress the viability of multiple cancers .

Mode of Action

Isolongifolanone interacts with its primary target, CDK-2, leading to significant changes in the biological behavior of cancer cells . The compound’s interaction with CDK-2 results in G0/G1 arrest and lower CDK-2 expression in treated cells compared to controls .

Biochemical Pathways

Isolongifolanone affects the cell cycle and apoptosis pathways . Its interaction with CDK-2 leads to G0/G1 arrest, disrupting the normal cell cycle . Additionally, it promotes apoptosis, a form of programmed cell death, via the mitochondrial pathway .

Pharmacokinetics

Isolongifolanone exhibits good intestinal absorption and blood-brain barrier penetrability, which are crucial for its bioavailability . It also shows high stability and affinity with CDK-2, with no developmental toxicity .

Result of Action

The molecular and cellular effects of Isolongifolanone’s action include significant inhibition of the viability, proliferation, and migration of cancer cells in a dose- and time-dependent manner . It also induces apoptosis in these cells, as evidenced by increased apoptotic ratios with increasing concentrations of the compound .

生化分析

Biochemical Properties

Isolongifolanone interacts with several biomolecules, notably Cyclin-dependent kinase-2 (CDK-2), a key regulatory factor in the G1/S phase transition . It has been shown to suppress the viability of multiple cancers by targeting CDK-2 .

Cellular Effects

Isolongifolanone has been found to significantly inhibit the viability, proliferation, and migration of human glioma cells in a dose- and time-dependent manner . It induces G0/G1 arrest and lowers CDK-2 expression in cells treated with it . The apoptotic ratio of glioma cells increases significantly with increasing concentrations of Isolongifolanone .

Molecular Mechanism

Isolongifolanone exerts its effects at the molecular level through various mechanisms. It targets CDK-2, leading to G0/G1 arrest and lower CDK-2 expression in cells . It also enhances the accumulation of intracellular reactive oxygen species (ROS), inducing apoptosis in cells .

Metabolic Pathways

It is known to interact with CDK-2, which plays a crucial role in cell cycle regulation .

Subcellular Localization

Given its interactions with CDK-2, it is likely to be found in the nucleus where CDK-2 is located .

准备方法

Isolongifolanone can be synthesized through several methods:

Isomerization and Oxidation: One common method involves the isomerization of longifolene, a sesquiterpene found in heavy turpentine oil, under acidic conditions to produce isolongifolene.

Oxidation with Sodium Dichromate: Another method involves the oxidation of isolongifolene with sodium dichromate in acetic acid, producing a mixture of saturated and unsaturated ketones.

化学反应分析

Isolongifolanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like hydrogen peroxide and sodium dichromate.

Reduction: Reduction reactions can convert isolongifolanone to its corresponding alcohols.

Substitution: It can undergo substitution reactions to form derivatives such as pyrazoline and pyrimidine.

Common reagents and conditions used in these reactions include hydrogen peroxide, formic acid, and sodium dichromate. Major products formed from these reactions include various ketones and alcohols .

相似化合物的比较

Isolongifolanone can be compared with other sesquiterpene ketones such as cedranone and thujopsanone. These compounds share similar structural features but differ in their specific applications and biological activities:

Cedranone: Known for its use in fragrance and as an intermediate in organic synthesis.

Thujopsanone: Used in traditional medicine and as a natural insect repellent.

属性

CAS 编号 |

29461-14-1 |

|---|---|

分子式 |

C15H24O |

分子量 |

220.35 g/mol |

IUPAC 名称 |

(3S,6S,9S)-2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalen-10-one |

InChI |

InChI=1S/C15H24O/c1-13(2)7-6-11(16)12-14(3,4)10-5-8-15(12,13)9-10/h10,12H,5-9H2,1-4H3/t10-,12-,15-/m0/s1 |

InChI 键 |

VCOCESNMLNDPLX-WBIUFABUSA-N |

SMILES |

CC1(CCC(=O)C2C13CCC(C3)C2(C)C)C |

手性 SMILES |

CC1(CCC(=O)[C@@H]2[C@@]13CC[C@@H](C3)C2(C)C)C |

规范 SMILES |

CC1(CCC(=O)C2C13CCC(C3)C2(C)C)C |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of isolongifolanone and what are its key physicochemical properties?

A1: Isolongifolanone is a tricyclic sesquiterpene ketone. Its molecular formula is C15H22O, and its molecular weight is 218.33 g/mol. Spectroscopic data, including 1H NMR, 13C NMR, IR, and MS, have been used to confirm its structure. [, ]

Q2: Where is isolongifolanone found naturally?

A2: Isolongifolanone is a natural product found in various plant species. It has been identified as a significant component of the essential oil extracted from wild mushrooms (Lactarius hatsudake), a delicacy in Japanese cuisine. [] Additionally, it has been found in the essential oils of Tagetes minuta and Lavandula coronopifolia. [] Protium heptaphyllum [] and Ferula badrakema [] are other plant sources of isolongifolanone.

Q3: What are the reported biological activities of isolongifolanone and its derivatives?

A3: Isolongifolanone and its derivatives have shown promise in various biological assays:

- Antitumor Activity: Several studies have demonstrated the antiproliferative activity of isolongifolanone derivatives against various cancer cell lines, including human hepatoma cells (HepG2), human umbilical vein endothelial cells (HUVECs), human breast cancer (MCF-7) cells, human cervical cancer (HeLa) cells, and human liver cancer (HepG2) cells. The observed anticancer activity is often attributed to the induction of apoptosis and the accumulation of reactive oxygen species (ROS) within cancer cells. [, , , ]

- Anti-Inflammatory Activity: Certain isolongifolanone derivatives exhibit anti-inflammatory properties, as evidenced by their inhibitory effects on inflammatory mediators. []

- Acaricidal Activity: Studies have demonstrated the potential of isolongifolanone and essential oils containing it as acaricides against the two-spotted spider mite (Tetranychus urticae). The mechanism of action involves both toxicity and repellency against the mites. [, ]

- Antimicrobial Activity: While isolongifolanone itself may not be strongly antimicrobial, essential oils rich in isolongifolanone have shown moderate antibacterial activity against specific gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus, as well as the fungal strain Candida albicans. []

- Insect Repellent Activity: Research suggests that isolongifolanone possesses insect repellent properties, particularly against bed bugs (Cimex lectularius). []

Q4: How has isolongifolanone been modified to improve its biological activity?

A4: Researchers have synthesized various isolongifolanone derivatives, introducing different functional groups to modulate its biological activity. For example, the introduction of pyrazole rings has led to the development of potent antitumor agents that induce apoptosis by enhancing ROS levels. [, ] Furthermore, incorporating thiazolo[3,2-a]pyrimidine moieties has resulted in compounds with enhanced antitumor activity against various cancer cell lines. [] These modifications highlight the importance of structure-activity relationships (SAR) in optimizing the biological activity of isolongifolanone.

Q5: What are the potential applications of isolongifolanone in drug development?

A5: The diverse biological activities of isolongifolanone and its derivatives make it a promising scaffold for developing novel therapeutic agents. Its potential applications include:

Q6: Have there been any studies on the environmental impact of isolongifolanone?

A6: While the research primarily focuses on the biological activity and synthetic modifications of isolongifolanone, there is limited information available regarding its environmental impact and degradation. Further studies are necessary to assess its potential ecotoxicological effects and develop strategies to mitigate any negative impacts.

Q7: What analytical techniques are used to study isolongifolanone?

A7: Various analytical techniques are employed to characterize, quantify, and monitor isolongifolanone. Gas chromatography coupled with mass spectrometry (GC-MS) is widely used to identify and quantify isolongifolanone in essential oils and plant extracts. [, , , ] Nuclear magnetic resonance spectroscopy (NMR), including 1H NMR and 13C NMR, is crucial for structural elucidation and confirmation. [, , ] Other methods like infrared spectroscopy (IR) and elemental analysis are also utilized. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Iodo-benzo[b]thiophene](/img/structure/B1589447.png)